S1RA
CAS No.: 878141-96-9
Cat. No.: VC0559785
Molecular Formula: C20H23N3O2
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 878141-96-9 |
---|---|
Molecular Formula | C20H23N3O2 |
Molecular Weight | 337.4 g/mol |
IUPAC Name | 4-[2-(5-methyl-1-naphthalen-2-ylpyrazol-3-yl)oxyethyl]morpholine |
Standard InChI | InChI=1S/C20H23N3O2/c1-16-14-20(25-13-10-22-8-11-24-12-9-22)21-23(16)19-7-6-17-4-2-3-5-18(17)15-19/h2-7,14-15H,8-13H2,1H3 |
Standard InChI Key | DGPGXHRHNRYVDH-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4 |
Canonical SMILES | CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4 |
Chemical and Pharmacological Properties
Chemical Structure and Features
S1RA belongs to the 1-arylpyrazole chemical class, which was specifically developed to target sigma-1 receptors . This chemical structure aligns with established pharmacophore models for sigma-1 ligands, which typically postulate a basic amino group and at least two hydrophobic substituents at the N-atom . The structure of S1RA contains a 2-[1-(2-naphthyl)pyrazol-3-yloxy] component that contributes to its selective binding properties .
The compound was rationally designed to achieve high selectivity for sigma-1 receptors while maintaining favorable physicochemical and pharmacokinetic properties that would support its development as a clinical candidate . Its structure enables it to cross the blood-brain barrier effectively, which is crucial for its action on central nervous system targets .
Pharmacokinetic Profile
S1RA demonstrates favorable pharmacokinetic properties that support its clinical development. Studies in humans have evaluated two dosing regimens: 400 mg once daily and 200 mg twice daily (BID) for 10 days . The twice-daily dosing regimen provided a plasma pharmacokinetic profile with less fluctuation than once-daily dosing, suggesting better sustained target engagement throughout the day .
After oral administration in mice, S1RA showed good absorption and distribution properties. The compound exhibited a favorable ADME (absorption, distribution, metabolism, excretion) profile, which contributed to its selection as a clinical development candidate . In human studies, the 200 mg BID dosing yielded average steady-state plasma concentrations between 2000 and 4000 ng/mL .
Mechanism of Action
Sigma-1 Receptor as a Target
The most well-characterized chaperoning by sigma-1 receptors occurs at the endoplasmic reticulum, where inositol-1,4,5-trisphosphate (IP3) receptors mediate the efflux of Ca2+ from the endoplasmic reticulum into the mitochondria . Under pathological conditions with high concentrations of cytosolic IP3, sigma-1 receptors bind to unstable IP3 receptors, preventing their degradation and ensuring proper Ca2+ influx into the mitochondria .
Functional Effects on Central Sensitization
S1RA's primary mechanism of action in pain management appears to be through the modulation of central sensitization processes in the spinal cord . Electrophysiological recordings have demonstrated that S1RA attenuates wind-up responses in spinal cords sensitized by repetitive nociceptive stimulation . Wind-up is a form of short-term synaptic plasticity in the spinal cord that manifests as a progressive increase in the response of dorsal horn neurons to repetitive C-fiber stimulation and is believed to be an electrophysiological correlate of central sensitization .
In experimental settings, S1RA at concentrations of 3, 10, or 30 μM was superfused onto spinal cord preparations, and its effects on wind-up responses were measured . Pregabalin at 300 μM was used as a control for these experiments. The results showed that S1RA significantly reduced the wind-up phenomenon, suggesting its ability to modulate hyperexcitability in the central nervous system .
Relationship Between Receptor Occupancy and Effects
A key aspect of S1RA's mechanism of action is the relationship between sigma-1 receptor occupancy in the central nervous system and its antinociceptive effects . Studies using autoradiographic ex vivo binding techniques have demonstrated a significant correlation between sigma-1 receptor occupancy and the analgesic efficacy of S1RA .
In human studies using positron emission tomography (PET) with the sigma-1 receptor ligand [11C]SA4503, brain sigma-1 receptor occupancy after single-dose administration of MR309 (S1RA) ranged between 30.5% and 74.9% . The 200 mg BID dose yielded an estimated brain sigma-1 receptor occupancy of 59-74% . Interestingly, this level was below the 75% occupancy threshold that was expected to elicit maximal antinociceptive effects based on neuropathic pain models .
Preclinical Studies and Efficacy
Animal Models of Pain
S1RA has been extensively studied in various animal models of pain to evaluate its analgesic potential. These models include:
-
Formalin-induced nociception: A model of chemical-induced pain with both acute (phase 1) and inflammatory (phase 2) components
-
Capsaicin-induced mechanical hypersensitivity: A model of central sensitization
-
Partial sciatic nerve ligation model: A model of neuropathic pain
-
Spared nerve injury (SNI) model: Another model of neuropathic pain
These diverse models have allowed researchers to comprehensively evaluate S1RA's efficacy across different pain modalities and mechanisms.
Effects on Acute and Inflammatory Pain
In the formalin test, S1RA demonstrated efficacy against both the first phase (acute pain) and the second phase (inflammatory pain) of formalin-induced nociception . This suggests that S1RA has the potential to address multiple aspects of pain processing beyond just neuropathic conditions.
For capsaicin-induced mechanical hypersensitivity, which models central sensitization, S1RA also showed dose-dependent inhibition of pain responses . This further supports its mechanism of action through modulation of central sensitization processes.
Effects on Neuropathic Pain
The most compelling evidence for S1RA's therapeutic potential comes from neuropathic pain models. In the partial sciatic nerve ligation model, S1RA dose-dependently inhibited both mechanical allodynia (pain evoked by normally non-painful stimuli) and thermal hypersensitivity (heightened sensitivity to thermal stimuli) .
Notably, compared to pregabalin—a first-line medication for neuropathic pain—S1RA demonstrated increased analgesic potency . This finding is particularly significant given that pregabalin is considered a gold standard for neuropathic pain treatment.
In the spared nerve injury model, repeated administration of S1RA twice daily for 10 days reduced cold, mechanical, and heat hypersensitivity . Importantly, no pharmacodynamic tolerance to the antiallodynic and antihyperalgesic effects developed following repeated administration of S1RA to nerve-injured mice . This lack of tolerance development is a valuable characteristic for a chronic pain medication, as many existing analgesics lose efficacy over time due to tolerance.
Clinical Studies and Human Data
Phase II Clinical Trials
A phase II clinical trial (EudraCT 2012-000398-21) was conducted to evaluate S1RA for oxaliplatin-induced neuropathy in cancer patients . This was a proof-of-concept, randomized (1:1), double-blind, placebo-controlled, parallel-group trial carried out in five major hospitals across Europe (two in Spain, two in Italy, and one in Greece) .
The trial enrolled chemotherapy-naïve patients with colorectal cancer who were scheduled to receive oxaliplatin within a FOLFOX chemotherapeutic regimen . Eligible patients were between 18 and 80 years old, had a Karnofsky performance status score ≥ 70, and had a peripheral sensory neuropathy toxicity grade ≤ 1 at recruitment . Both patient-reported outcomes and objective physician-assessed endpoints were used to evaluate efficacy .
Optimal Dosing Considerations
Based on the relationship between plasma concentration and brain sigma-1 receptor occupancy, researchers have determined that the 200 mg BID dose of S1RA (MR309) was below the 75% sigma-1 receptor occupancy threshold expected to elicit maximal antinociceptive effects as observed in neuropathic pain models . This finding suggests that higher doses might be required to achieve optimal clinical efficacy.
The PET study using [11C]SA4503 confirmed that after single doses of MR309 (200–800 mg), brain sigma-1 receptor occupancy ranged between 30.5% and 74.9% . These data have important implications for future clinical trials, indicating that further investigations of MR309 for neuropathic pain will require higher brain sigma-1 receptor occupancy and establishment of the optimal dose by elucidating the clinical impact of a broad range of brain sigma-1 receptor occupancy across different neuropathic pain indications .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume